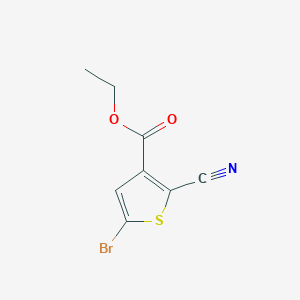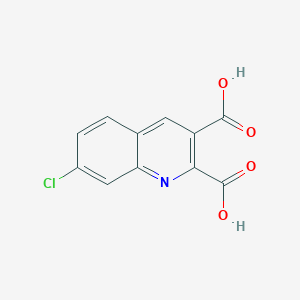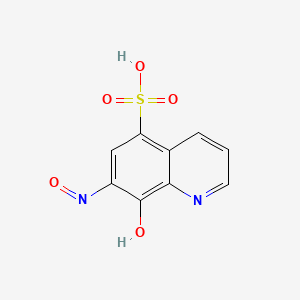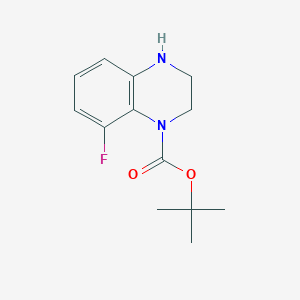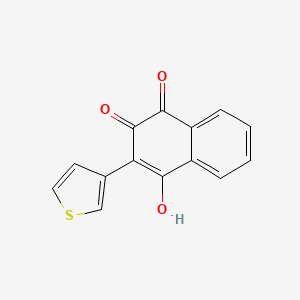
4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione is a compound that belongs to the class of naphthoquinones, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Hydroxy-3-(Thiophen-3-yl)naphthalin-1,2-dion umfasst typischerweise die Thienanellation von Naphthalin-1,2-dion mit α-enolichen Dithioestern über eine Michael-artige Addition, gefolgt von Oxidation und Cyclisierung . Dieses Verfahren stellt die Bildung der tricyclischen Struktur mit den gewünschten Substitutionen sicher.
Industrielle Produktionsverfahren
Während spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
4-Hydroxy-3-(Thiophen-3-yl)naphthalin-1,2-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann weiter oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.
Reduktion: Reduktionsreaktionen können die Chinonstruktur zu Hydrochinonderivaten verändern.
Substitution: Die Hydroxy- und Thiophengruppen können an Substitutionsreaktionen teilnehmen, um neue Substituenten einzuführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.
Substitution: Reagenzien wie Halogene (Cl₂, Br₂) und Nucleophile (Amine, Thiole) werden unter verschiedenen Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Hydrochinonderivate liefern kann.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-(Thiophen-3-yl)naphthalin-1,2-dion hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die Struktur der Verbindung ermöglicht es ihr, mit biologischen Molekülen zu interagieren, was sie für biochemische Studien nützlich macht.
Medizin: Ihre potenziellen biologischen Aktivitäten, wie z. B. Antikrebs- und antimikrobielle Eigenschaften, werden untersucht.
Industrie: Die Verbindung kann bei der Entwicklung organischer Halbleiter und anderer fortschrittlicher Materialien verwendet werden
5. Wirkmechanismus
Der Wirkmechanismus von 4-Hydroxy-3-(Thiophen-3-yl)naphthalin-1,2-dion beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Hydroxy- und Chinongruppen können an Redoxreaktionen teilnehmen und so zelluläre Prozesse beeinflussen. Der Thiophenring kann mit Proteinen und Enzymen interagieren und deren Aktivität modulieren. Diese Wechselwirkungen können zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung der Zellproliferation oder antimikrobieller Aktivität .
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione involves its interaction with various molecular targets. The hydroxy and quinone groups can participate in redox reactions, affecting cellular processes. The thiophene ring can interact with proteins and enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Hydroxy-3-phenyl-naphthalin-1,2-dion: Ähnliche Struktur, jedoch mit einer Phenylgruppe anstelle eines Thiophenrings.
4-Hydroxy-3-(4-methylanilino)naphthalin-1,2-dion: Enthält eine Anilino-Gruppe und zeigt unterschiedliche biologische Aktivitäten.
Einzigartigkeit
4-Hydroxy-3-(Thiophen-3-yl)naphthalin-1,2-dion ist aufgrund des Vorhandenseins des Thiophenrings einzigartig, der ihm besondere elektronische und sterische Eigenschaften verleiht. Diese Einzigartigkeit macht es für spezifische Anwendungen in der medizinischen Chemie und Materialwissenschaft wertvoll.
Eigenschaften
CAS-Nummer |
918905-42-7 |
|---|---|
Molekularformel |
C14H8O3S |
Molekulargewicht |
256.28 g/mol |
IUPAC-Name |
4-hydroxy-3-thiophen-3-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C14H8O3S/c15-12-9-3-1-2-4-10(9)13(16)14(17)11(12)8-5-6-18-7-8/h1-7,15H |
InChI-Schlüssel |
NCPVVVCBFLOBCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=CSC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde](/img/structure/B11859917.png)

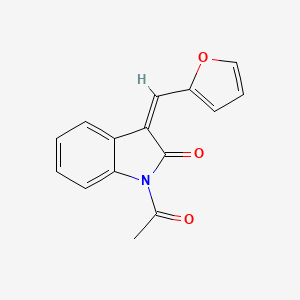
![7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11859929.png)

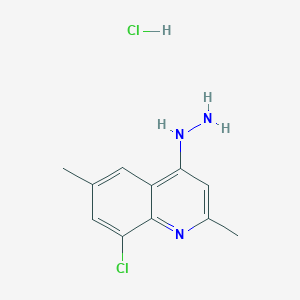
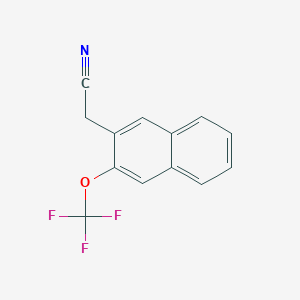
![3-(tert-Butyl)-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11859951.png)
![8-(4-Methylbenzoyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1h)-one](/img/structure/B11859956.png)
